REACTION_CXSMILES
|
[CH:1]([CH:3]([CH:9]=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5])=O.C(N(CC)CC)C.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[NH2:29][C:30]1[CH2:34][CH2:33][C:32](=[O:35])[CH:31]=1>C(OCC)C.CN(C)C=O>[CH2:7]([O:6][C:4]([C:3]1[CH:1]=[N:29][C:30]2[CH2:34][CH2:33][C:32](=[O:35])[C:31]=2[CH:9]=1)=[O:5])[CH3:8]
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)C(C(=O)OCC)C=O
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(CC1)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for about 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to about 85-90° C. over night
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with chloroform (200 mL)
|
Type
|
WASH
|
Details
|
washed with sodium carbonate solution
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |